molecular formula C6H2Br3NO2 B129633 1,2,3-Tribromo-5-nitrobenzene CAS No. 3460-20-6

1,2,3-Tribromo-5-nitrobenzene

Cat. No. B129633
CAS RN: 3460-20-6
M. Wt: 359.8 g/mol
InChI Key: AKLYERMMCABILW-UHFFFAOYSA-N
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Description

1,2,3-Tribromo-5-nitrobenzene is a brominated nitrobenzene derivative, a class of compounds known for their electron-accepting and electron-donating properties. These compounds are of interest due to their potential applications in materials science, particularly in the formation of molecular complexes with various metals and as precursors for further chemical modifications.

Synthesis Analysis

The synthesis of brominated nitrobenzenes can involve lithiation followed by halogenation reactions. For example, 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) was prepared by lithiation of 2,4-dimethoxy-1,3,5-tribromobenzene, followed by reaction with 2-methyl-2-nitrosopropane and subsequent oxidation . Although this does not directly describe the synthesis of 1,2,3-Tribromo-5-nitrobenzene, it provides insight into the synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of brominated nitrobenzenes can be quite diverse, with the presence of substituents influencing the overall geometry of the molecule. For instance, the crystal structure of 1,3,5-triisopropyl-2-nitrobenzene shows that the nitro group is almost perpendicular to the aromatic ring, indicating that steric factors can significantly affect the orientation of substituents .

Chemical Reactions Analysis

Brominated nitrobenzenes can participate in various chemical reactions, including electron transfer processes. For example, nitrobenzene and its derivatives react efficiently with hydrobromic acid upon irradiation to give high yields of tribromoanilines, suggesting that electron transfer from bromide ion to the nitrobenzene derivative is a key step . This type of reaction could potentially be applied to 1,2,3-Tribromo-5-nitrobenzene under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated nitrobenzenes are influenced by their molecular structure. The presence of bromine atoms and a nitro group can affect the compound's polarity, reactivity, and intermolecular interactions. For example, the crystal structure of 1,3,5-triisopropyl-2-nitrobenzene shows disorder in the crystal lattice, which could be attributed to the bulky isopropyl groups . Additionally, the synthesis and characterization of molecular complexes, such as those formed between 1,3,5-trinitrobenzene and various metal complexes, demonstrate the ability of these compounds to engage in coordination chemistry .

Scientific Research Applications

  • Crystallography and Halogen Bonding

    • 1,2,3-Tribromo-5-nitrobenzene has been used in the study of anomalous halogen bonds in crystal structures .
    • The research was conducted at the Centro de Graduados e Investigación en Química, Instituto Tecnológico de Tijuana .
    • The study involved the synthesis and structural characterization of a series of halogen-substituted nitrobenzenes .
    • The results showed that despite a small chemical modification, the resulting crystal structures were very different as a consequence of a different network of halogen bonds .
  • Energetic Cocrystals

    • The halogen content of 1,2,3-Tribromo-5-nitrobenzene suggests its application as insensitive biocidal energetics .
    • Halogen bonding, facilitated by the strong polarization induced by aromatic ring nitration, plays a critical role in the formation of these cocrystals .
    • This offers a promising route to the development of new energetic cocrystals .
  • Halogen Bonding Studies

    • 1,2,3-Tribromo-5-nitrobenzene has been used in the study of halogen bonding on substituted dibromonitrobenzene derivatives .
    • The research was conducted at the Journal of Molecular Modeling .
    • The study involved the synthesis, molecular structure, supramolecular arrangement, and theoretical calculations of five dibromonitrobenzene derivatives, which present different halogen atoms substituted .
    • The results showed that the observed halogen interactions indicate the crystalline solid-state stabilization for the dibromonitrobenzene derivatives .
  • Development of Energetic Cocrystals

    • The halogen content of 1,2,3-Tribromo-5-nitrobenzene suggests its application as insensitive biocidal energetics .
    • Halogen bonding, facilitated by the strong polarization induced by aromatic ring nitration, plays a critical role in the formation of these cocrystals .
    • This offers a promising route to the development of new energetic cocrystals .

Safety And Hazards

1,2,3-Tribromo-5-nitrobenzene may cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1,2,3-tribromo-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br3NO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLYERMMCABILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)Br)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188173
Record name Benzene, 1,2,3-tribromo-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Tribromo-5-nitrobenzene

CAS RN

3460-20-6
Record name 1,2,3-Tribromo-5-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3460-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,2,3-tribromo-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003460206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2,3-tribromo-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At 20° C., with stirring and cooling with ice, a solution of 2,6-dibromo-4-nitro-aniline (47.2 g) in acetic acid (1.6 liters) is slowly poured into a solution of sodium nitrite (12 g) in concentrated sulphuric acid (85 ml). Then, the mixture is stirred for 20 minutes at ambient temperature. The solution thus prepared is then slowly added with stirring and cooling with ice to a solution of copper (I) bromide (12.8 g) in 63% hydrobromic acid (40 ml). After it has all been added the mixture is stirred for a further 30 minutes. It is diluted with water, the precipitate is filtered off and washed with water. This crude product is recrystallized from methanol.
Quantity
47.2 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
12.8 g
Type
catalyst
Reaction Step Three

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